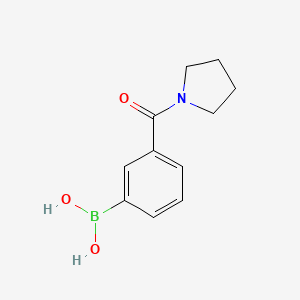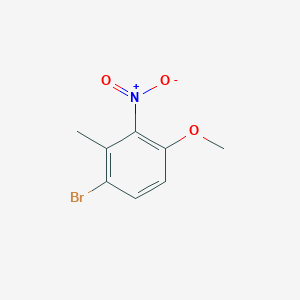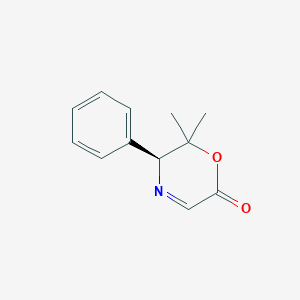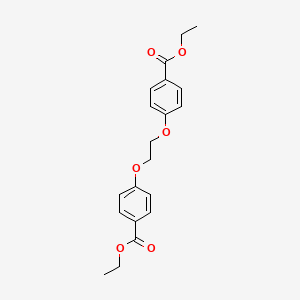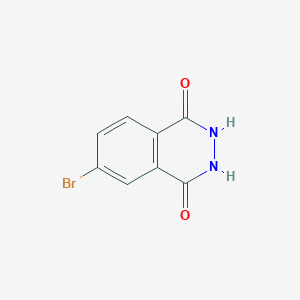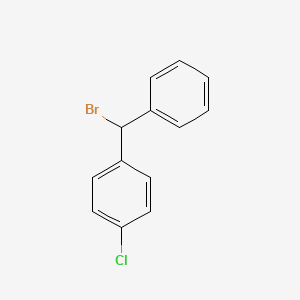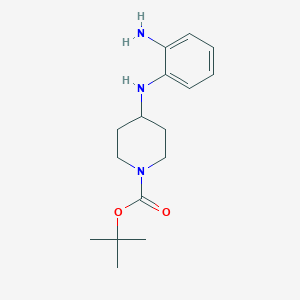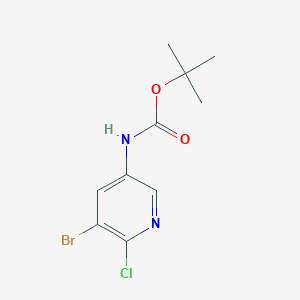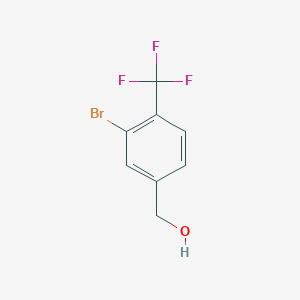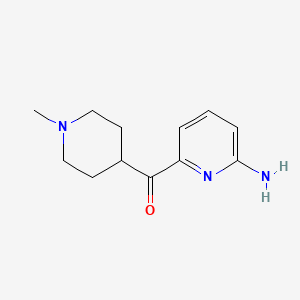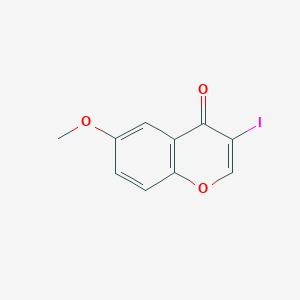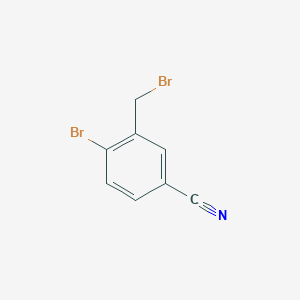
4-Brom-3-(brommethyl)benzonitril
Übersicht
Beschreibung
4-Bromo-3-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group and a bromine atom at the 3 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(bromomethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including ligands for coordination chemistry and catalysts for organic reactions.
Wirkmechanismus
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
The mode of action of 4-Bromo-3-(bromomethyl)benzonitrile involves a free radical reaction . The compound can lose a bromine atom, leaving behind a radical that can interact with other molecules . This interaction can lead to various chemical transformations, such as the formation of new compounds .
Biochemical Pathways
It’s known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Result of Action
Given its reactivity, the compound could potentially modify the structure and function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-(bromomethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture, which can affect its stability . Additionally, the compound’s reactivity and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-3-(bromomethyl)benzonitrile can be synthesized through the bromination of 4-methylbenzonitrile. The process involves the following steps:
Bromination of 4-methylbenzonitrile: 4-methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 4 positions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Bromo-3-(bromomethyl)benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3-(bromomethyl)benzonitrile involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(bromomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-(bromomethyl)benzonitrile can be compared with other similar compounds, such as:
4-Bromobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromobenzonitrile: Substituted at a different position, leading to different reactivity and applications.
4-Cyanobenzyl bromide: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.
The uniqueness of 4-Bromo-3-(bromomethyl)benzonitrile lies in its dual bromine substitutions, which provide versatility in synthetic applications and enable the formation of diverse derivatives.
Eigenschaften
IUPAC Name |
4-bromo-3-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYSQSKOJJWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466996 | |
| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190197-86-5 | |
| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

